molecular formula C26H33N3O6 B6291817 Fmoc-L-Lys(carbamoyl-OtBu)-OH CAS No. 2387846-16-2

Fmoc-L-Lys(carbamoyl-OtBu)-OH

Cat. No. B6291817
CAS RN: 2387846-16-2
M. Wt: 483.6 g/mol
InChI Key: PJAIZVNVQAETFV-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(carbamoyl-OtBu)-OH is a derivative of the amino acid lysine and is a commonly used reagent in peptide synthesis. It is a protected form of lysine, meaning that it is protected from unwanted reactions during the synthesis process. Fmoc-L-Lys(carbamoyl-OtBu)-OH is often used as a starting material in peptide synthesis, as it can be easily deprotected and then used to create peptides. It is also used in other biochemical and physiological processes, such as enzymatic reactions, drug delivery, and protein folding.

Mechanism of Action

Fmoc-L-Lys(carbamoyl-OtBu)-OH is a protected form of lysine, meaning that it is protected from unwanted reactions during the synthesis process. The Fmoc group acts as a protective group and prevents the lysine from reacting with other molecules during the synthesis process. The carbamoyl-OtBu group also serves to protect the lysine from unwanted reactions, as it is a sterically hindered group that prevents the lysine from reacting with other molecules.
Biochemical and Physiological Effects
Fmoc-L-Lys(carbamoyl-OtBu)-OH is used in a variety of biochemical and physiological processes. It is used in the synthesis of peptide-based drugs, as it can be used to create peptides with desired properties. It is also used in enzymatic reactions, drug delivery, and protein folding. Furthermore, it is used in the synthesis of peptide-based drugs, as it can be used to create peptides with desired properties.

Advantages and Limitations for Lab Experiments

The main advantage of using Fmoc-L-Lys(carbamoyl-OtBu)-OH in lab experiments is that it is a protected form of lysine, meaning that it is protected from unwanted reactions during the synthesis process. This makes it ideal for use in peptide synthesis, as it can be easily deprotected and then used to create peptides. Furthermore, it is a relatively stable molecule and can be stored for extended periods of time.
The main limitation of using Fmoc-L-Lys(carbamoyl-OtBu)-OH in lab experiments is that it is a relatively expensive reagent. Additionally, it is not always easy to deprotect the molecule, as the deprotection process can be time-consuming and require multiple steps.

Future Directions

There are a number of potential future directions for the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH. One potential future direction is the development of new methods for the synthesis and deprotection of Fmoc-L-Lys(carbamoyl-OtBu)-OH. Additionally, further research could be done on the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH in enzymatic reactions, drug delivery, and protein folding. Furthermore, research could be done on the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH in the synthesis of peptide-based drugs and other peptide-based molecules. Finally, research could be done on the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH in the synthesis of other biomolecules, such as carbohydrates and lipids.

Synthesis Methods

Fmoc-L-Lys(carbamoyl-OtBu)-OH is synthesized in a two-step process. The first step involves the reaction of L-lysine with 9-fluorenylmethylchloroformate (Fmoc-Cl) in the presence of an acid catalyst, such as pyridine. This reaction produces the Fmoc-protected lysine, which is then reacted with carbamoyl-OtBu in the second step to form the desired product. This reaction is typically carried out in aqueous solution at room temperature.

Scientific Research Applications

Fmoc-L-Lys(carbamoyl-OtBu)-OH is widely used in scientific research for a variety of applications. It is commonly used in peptide synthesis, as it can be deprotected and used to create peptides. It is also used in enzymatic reactions, drug delivery, and protein folding. Furthermore, it is used in the synthesis of peptide-based drugs, as it can be used to create peptides with desired properties.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbamoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O6/c1-26(2,3)35-29-24(32)27-15-9-8-14-22(23(30)31)28-25(33)34-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,28,33)(H,30,31)(H2,27,29,32)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAIZVNVQAETFV-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ONC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)ONC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Lys(carbamoyl-OtBu)-OH

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